methyl 4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoate
Description
Methyl 4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoate is a quinazoline-derived compound featuring a 1,2-dihydroquinazolin-2,4-dione core substituted with a methyl butanoate side chain. Quinazoline derivatives are widely studied for their diverse biological activities, including kinase inhibition and antitumor properties . The ester moiety in this compound may enhance solubility or act as a prodrug precursor, while the quinazoline dione scaffold provides a rigid framework for molecular interactions.
Properties
IUPAC Name |
methyl 4-(2,4-dioxo-1H-quinazolin-3-yl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-19-11(16)7-4-8-15-12(17)9-5-2-3-6-10(9)14-13(15)18/h2-3,5-6H,4,7-8H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRPPFKNWMQMMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN1C(=O)C2=CC=CC=C2NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoate typically involves the reaction of isatins with amino acids or their derivatives. One common method is the I2/TBHP-mediated domino synthesis, which involves the use of iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . This method allows for the efficient formation of the quinazoline core through oxidative rearrangement.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the quinazoline core into different derivatives.
Substitution: The ester group can be substituted with other functional groups to create new compounds with potentially different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of ester derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing the quinazolinone core, such as methyl 4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoate, exhibit significant anticancer activity. Studies have shown that derivatives can inhibit cell proliferation across various cancer cell lines by modulating signaling pathways related to apoptosis.
Case Study : In vitro studies demonstrated that this compound induced apoptosis in A549 lung cancer cells, with an IC50 value indicating potent activity against these cells. The mechanism involved activation of caspases and downregulation of anti-apoptotic proteins like Bcl-2.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses activity against several bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa.
Research Findings : Compounds derived from this structure were tested against various microorganisms, revealing significant antibacterial effects with minimum inhibitory concentration (MIC) values as low as 6.25 µg/ml against Mycobacterium smegmatis .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the quinazolinone core followed by esterification processes.
Synthesis Overview :
- Formation of Quinazolinone Core : The initial step involves creating the 2,4-dioxoquinazoline structure through cyclization reactions.
- Esterification : The final product is obtained by esterifying the carboxylic acid derivative with methanol or a similar alcohol.
Neurodegenerative Diseases
Given its biological activity profile, there is potential for this compound to be developed into therapeutic agents for neurodegenerative diseases complicated by depression. Research into multi-target-directed ligands (MTDLs) has shown promise in addressing complex conditions such as Alzheimer’s disease and other forms of dementia .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on key enzymes involved in neurodegeneration, including monoamine oxidase (MAO) and cholinesterase (ChE). These enzymes play crucial roles in neurotransmitter metabolism and are targets for antidepressant therapies.
Mechanism of Action
The mechanism of action of methyl 4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoate involves its interaction with specific molecular targets. The quinazoline core is known to interact with enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
- Compound 7 (): Features a benzo[d]imidazole core instead of quinazoline. The presence of benzyl and dibenzylamino groups increases steric bulk and lipophilicity compared to the target compound. This structural difference likely reduces aqueous solubility but may improve membrane permeability .
- Compound 4l (): A tetrahydroquinazolinone derivative with methoxyphenyl substituents. The reduced ring saturation (tetrahydro vs. Methoxy groups enhance electron-donating effects, which could stabilize interactions with aromatic residues in enzymes .
Substituent Effects
The methyl butanoate group in the target compound balances polarity and metabolic stability, whereas bulky substituents in Compound 7 may hinder enzymatic degradation but complicate synthesis .
Physicochemical Properties
- Melting Points: Compound 4l exhibits a high melting point (228–230°C), attributed to its crystalline tetrahydroquinazolinone core and methoxyphenyl substituents . The target compound’s melting point is likely lower due to the flexible butanoate chain.
- Spectroscopic Data : IR peaks for Compound 4l at 3177 cm⁻¹ suggest N-H stretching, while the target compound’s IR would show strong carbonyl stretches (~1700 cm⁻¹) for the dione and ester groups .
Reactivity and Stability
- The ester group in the target compound is prone to hydrolysis under acidic/basic conditions, whereas Compound 7’s benzyl-protected amines resist hydrolysis but require harsh conditions for deprotection .
- Compound 4l’s methoxy groups enhance oxidative stability compared to the target compound’s alkyl chain .
Biological Activity
Methyl 4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoate is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound has a molecular formula of and a molecular weight of 249.24 g/mol. The structure features a quinazoline core, which is known for its pharmacological significance. The synthesis typically involves multi-step reactions starting from readily available precursors such as 1-methylquinazoline-2,4(1H,3H)-dione and various alkylating agents to introduce the butanoate group .
Antifungal Activity
Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant antifungal properties. Specifically, this compound was evaluated for its ability to inhibit chitin synthase, an enzyme critical for fungal cell wall integrity. The compound displayed a minimum inhibitory concentration (MIC) that suggests potential as an antifungal agent .
Anticancer Properties
The anticancer activity of quinazoline derivatives has been extensively researched. This compound has shown promise in inhibiting the proliferation of various cancer cell lines. In vitro studies indicate that this compound induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antifungal | Inhibition of chitin synthase | |
| Anticancer | Induction of apoptosis; cell cycle arrest | |
| Cytotoxicity | Selective toxicity towards cancer cells |
Study on Anticancer Effects
In a recent study focusing on human colon adenocarcinoma cell lines (HT-29 and LS180), this compound was tested for its cytotoxic effects. Results indicated that the compound significantly reduced cell viability at concentrations ranging from 10 to 100 µM. Flow cytometry analyses revealed that the compound caused G1 phase arrest in LS180 cells by up-regulating p27 KIP1 and down-regulating cyclin D1 and CDK4 proteins .
Study on Antifungal Efficacy
Another investigation assessed the antifungal efficacy of this compound against various fungal strains. The results demonstrated that the compound effectively inhibited fungal growth at low concentrations, suggesting its potential use in treating fungal infections .
Q & A
Q. What are the standard synthetic routes for methyl 4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoate, and how can reaction conditions be optimized?
Methodological Answer:
- General Approach : Synthesis typically involves condensation reactions between quinazolinone derivatives and ester-containing precursors. For example, refluxing 2,4-dioxo-1,2-dihydroquinazoline with methyl 4-bromobutanoate in ethanol under acidic conditions (e.g., glacial acetic acid) can yield the target compound .
- Optimization :
- Solvent Choice : Absolute ethanol or methanol is preferred for solubility and reaction efficiency.
- Catalysis : Acidic conditions (e.g., 5 drops of glacial acetic acid per 0.001 mol substrate) enhance nucleophilic substitution .
- Purification : Post-reaction evaporation under reduced pressure followed by filtration ensures removal of unreacted starting materials .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy : Use - and -NMR to confirm the presence of the quinazolinone ring (δ 10–12 ppm for NH protons) and ester carbonyl (δ 165–175 ppm) .
- HPLC : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended for biological studies) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
Q. How can researchers design preliminary biological activity screening for this compound?
Methodological Answer:
- In Vitro Assays :
- Cytotoxicity : Test against human cancer cell lines (e.g., HeLa, MCF-7) using MTT assays (48–72 hr incubation) .
- Enzyme Inhibition : Screen for inhibitory effects on kinases or proteases via fluorometric/colorimetric assays .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-only negative controls .
Q. What solvents and storage conditions are optimal for maintaining compound stability?
Methodological Answer:
- Solubility : DMSO (for biological assays) or ethanol (for synthesis) are preferred due to ester group stability.
- Storage : Store at –20°C in airtight, amber vials to prevent hydrolysis or photodegradation .
Advanced Research Questions
Q. How can environmental fate studies be designed to assess the compound’s persistence and ecological impact?
Methodological Answer:
- Experimental Framework :
- Degradation Kinetics : Conduct hydrolysis/photolysis studies under simulated environmental conditions (pH 5–9, UV light exposure) .
- Partitioning Behavior : Measure log (octanol-water) to predict bioaccumulation potential .
- Ecotoxicology : Use Daphnia magna or zebrafish embryos to evaluate acute/chronic toxicity (OECD guidelines) .
Q. What statistical models are suitable for analyzing contradictory bioactivity data across studies?
Methodological Answer:
- Data Reconciliation :
- Meta-Analysis : Pool data from multiple studies using random-effects models to account for variability in cell lines or assay conditions .
- Dose-Response Curves : Compare EC values across studies; inconsistencies may arise from differences in solvent (DMSO vs. ethanol) or cell viability endpoints (MTT vs. ATP assays) .
Q. How can synthetic routes be optimized for scalability without compromising yield?
Methodological Answer:
- Process Parameters :
- Yield Optimization : Use Design of Experiments (DoE) to vary temperature, solvent ratio, and catalyst loading .
Q. What advanced analytical methods resolve structural ambiguities in derivatives of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve crystal structures to confirm regiochemistry of substituents on the quinazolinone ring .
- 2D NMR : Utilize HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for ester and amide groups .
Q. How can researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility)?
Methodological Answer:
- Reproducibility Checks :
- Impurity Analysis : Use HPLC-MS to detect trace byproducts (e.g., hydrolyzed esters) that may alter physicochemical behavior .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
